molecular formula C12H14Cl2N2O B2646604 N-(3,4-Dichlorophenyl)piperidine-4-carboxamide CAS No. 894802-34-7

N-(3,4-Dichlorophenyl)piperidine-4-carboxamide

Cat. No.: B2646604
CAS No.: 894802-34-7
M. Wt: 273.16
InChI Key: DQLZFLYOQQRZFX-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H14Cl2N2O . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)piperidine-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • N-(2,4-Dichlorophenyl)piperidine-4-carboxamide
  • N-(3,4-Dichlorophenyl)piperidine-4-carboxamide hydrochloride
  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development.

Biological Activity

N-(3,4-Dichlorophenyl)piperidine-4-carboxamide is a synthetic compound with notable biological activity, primarily studied for its interactions with various biological targets. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a dichlorophenyl group and a carboxamide functional group. This structural arrangement is significant for its biological interactions.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing various biological pathways such as signal transduction and enzyme inhibition.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its effects on cancer cell lines, including:

  • Cell Viability Assays : The compound has shown cytotoxic effects against various cancer cell lines, such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). For instance, one study reported IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an important enzyme in DNA synthesis .
  • Mechanisms of Action : The compound promotes apoptosis through intrinsic pathways by inducing phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reveal:

  • Activity Against Bacteria : It demonstrates significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while showing lesser activity against Gram-negative strains .
  • Cytotoxicity Testing : In antimicrobial assays, the compound displayed a favorable safety profile, being significantly less toxic to normal fibroblast cells compared to cancer cell lines .

Research Findings

StudyFindingsMethodology
Induction of apoptosis in cancer cell linesWestern Blot, Immunocytochemistry
Antimicrobial efficacy against Gram-positive bacteriaDisc diffusion method
Cytotoxicity with IC50 values < 1 µM in cancer cellsNCI-60 Sulforhodamine B assay

Case Studies

  • Case Study on Anticancer Activity : A study focused on the compound's effect on the MCF7 breast cancer cell line showed that treatment led to significant reductions in cell viability and induction of apoptosis markers. The mechanism involved mitochondrial pathway activation.
  • Case Study on Antimicrobial Effects : Another investigation assessed the compound's ability to inhibit growth in various bacterial strains. Results indicated strong activity against Bacillus species with minimal side effects on human cell lines.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZFLYOQQRZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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